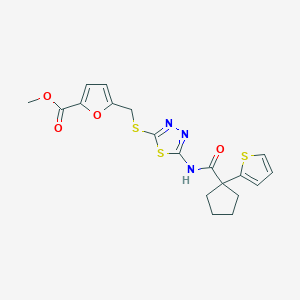![molecular formula C16H14ClNO4 B2994326 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide CAS No. 1171707-74-6](/img/structure/B2994326.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a useful research compound. Its molecular formula is C16H14ClNO4 and its molecular weight is 319.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide, as part of a group of benzamides, demonstrates significant herbicidal activity. Representative compounds from this group, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have shown effectiveness in controlling annual and perennial grasses, offering potential utility in agricultural settings for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Environmental Chemistry
Research into environmentally benign oxidation systems has identified compounds structurally related to this compound. For instance, a study on an efficient 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) catalyzed alcohol oxidation system used 1-chloro-1,2-benziodoxol-3(1H)-one, showcasing how derivatives of this benzamide can contribute to environmentally friendly organic chemistry applications (Li & Zhang, 2009).
Medical Imaging and Cancer Therapy
Certain benzamide derivatives, such as radioiodinated N-(2-(diethylamino)ethyl)benzamides, have been discovered as selective agents for melanotic melanoma. These compounds are used for scintigraphic imaging in nuclear medicine. This highlights the potential of benzamide derivatives in targeted drug delivery and cancer therapy, especially considering their high binding capacity and cytotoxicity against melanoma cells (Wolf et al., 2004).
Wirkmechanismus
Target of Action
The primary target of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
It is known to interact with its target, the inducible nitric oxide synthase, and influence its activity . This interaction leads to changes in the production of nitric oxide, which can have various downstream effects .
Biochemical Pathways
Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its influence on nitric oxide production. By modulating the activity of Nitric oxide synthase, inducible, it can affect the levels of nitric oxide in the body, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target . .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-4-2-1-3-12(13)16(19)18-7-8-20-11-5-6-14-15(9-11)22-10-21-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRMXEZTYAXLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)
![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)




![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)



![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
